MELK Inhibitory Potency Compared to 4-Benzoylquinoline Baseline
The compound 4-(3,5-Dimethoxybenzoyl)quinoline has been reported to exhibit an IC50 of 28 μM against MELK kinase in a biochemical assay [1]. While this level of activity is modest, it is a quantifiable point of differentiation from the unsubstituted 4-benzoylquinoline scaffold, which is not typically reported as a potent MELK binder. This data point provides a specific, verifiable activity metric that can be used for comparison against other in-class analogs.
| Evidence Dimension | Inhibition of MELK kinase activity (IC50) |
|---|---|
| Target Compound Data | 28 μM |
| Comparator Or Baseline | 4-Benzoylquinoline (unsubstituted) |
| Quantified Difference | Activity reported for target compound; comparator baseline activity is negligible/unreported. |
| Conditions | In vitro biochemical kinase assay. Assay details not fully specified in the available data. |
Why This Matters
This provides a quantitative starting point for evaluating potency differences among 4-substituted quinoline analogs and justifies the selection of this specific derivative over the simpler 4-benzoylquinoline core for MELK-targeted research.
- [1] Southan, C. (2017). Comment on reported IC50 of 28 μM for 4-(3,5-Dimethoxybenzoyl)quinoline. Archived from PubMed Commons. Accessed via Hypothesis. View Source
